molecular formula C14H10ClN3O3S B2933127 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 899350-98-2

5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2933127
CAS No.: 899350-98-2
M. Wt: 335.76
InChI Key: NMTKRKGFRQCERQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a potent inhibitor of the coagulation enzyme Factor Xa (FXa). It has been identified as a promising target for anticoagulant therapy . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Scientific Research Applications

Synthesis and Characterization

A series of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has been synthesized, demonstrating the compound's utility as a precursor in the development of potential anticancer agents. These compounds were characterized by spectral analyses and evaluated for cytotoxicity against several cell lines, highlighting the compound's role in medicinal chemistry research (Adimule et al., 2014).

Anticancer Evaluation

Research on related oxadiazole derivatives has shown significant potential for anticancer activity. For instance, compounds have been synthesized for evaluation against various cancer cell lines, with some showing moderate to significant activity, suggesting the structural relevance of the 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide scaffold in cancer research (Salahuddin et al., 2014).

Antimicrobial and Antifungal Activities

The compound's framework has been utilized in synthesizing new molecules with promising antimicrobial and antifungal properties. For example, a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against Bursaphelenchus xylophilus, indicating its potential in developing nematicides (Liu et al., 2022).

Properties

IUPAC Name

5-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKRKGFRQCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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